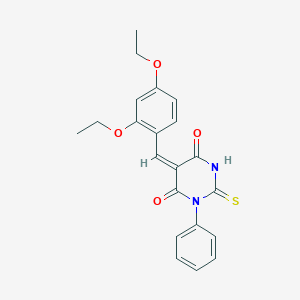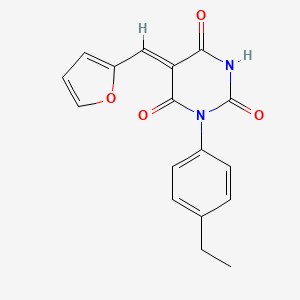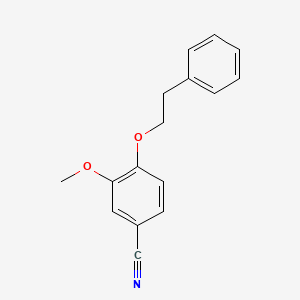![molecular formula C14H19NO3 B4853894 N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4853894.png)
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide acts as a selective antagonist for mGluR5, which inhibits the downstream signaling pathways mediated by this receptor. mGluR5 is involved in the regulation of synaptic plasticity, which is crucial for learning and memory. By blocking mGluR5, N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can modulate the neuronal activity and improve the cognitive function in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, such as glutamate, dopamine, and GABA, which are crucial for the regulation of mood, cognition, and behavior. N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can also improve the synaptic plasticity and neuronal survival in various brain regions, such as the hippocampus and striatum.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has several advantages as a research tool. It is a selective antagonist for mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can also be easily administered in vivo and in vitro, which makes it a convenient tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide also has some limitations. It has a short half-life and can rapidly metabolize in vivo, which requires frequent administration. N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can also have off-target effects on other receptors, such as mGluR1, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. One potential application is the development of N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide-based therapeutics for neurological and psychiatric disorders. Several studies have shown that N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can improve the cognitive function and reduce the symptoms of various disorders, such as fragile X syndrome and addiction. Another direction is the development of more selective and potent mGluR5 antagonists, which can improve the specificity and efficacy of the treatment. Finally, the role of mGluR5 in various brain regions and circuits needs to be further elucidated, which can provide insights into the underlying mechanisms of neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been widely used as a research tool to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as fragile X syndrome, Parkinson's disease, Alzheimer's disease, and addiction.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(2)10-18-13-6-4-12(5-7-13)14(16)15-8-9-17-3/h4-7H,1,8-10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFCQALJLUDRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(diethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4853825.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4853842.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4853848.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4853856.png)
![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4853863.png)

![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4853866.png)
![N-(4-bromophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4853873.png)

![N-(2-methoxy-1-methylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4853882.png)

![6-({[6-ethyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853887.png)